molecular formula C9H12BrN B3033017 4-Bromo-2-ethyl-6-methylaniline CAS No. 70598-49-1

4-Bromo-2-ethyl-6-methylaniline

Cat. No. B3033017
Key on ui cas rn: 70598-49-1
M. Wt: 214.1 g/mol
InChI Key: RPWYIXIMJZSTQX-UHFFFAOYSA-N
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Patent
US08658675B2

Procedure details

In a 2.5 L three-necked round-bottom flask 2-ethyl-6-methyl aniline (250 g, 1.85 mol) is dissolved in DCM (900 mL) and cooled to 5-10° C. Bromine (310.3 g, 1.94 mol) is added over a period of 105 min such as to keep the temperature at 5-15° C. An aq. 32% NaOH solution (275 mL) is added over a period of 10 min to the greenish-grey suspension while keeping the temperature of the reaction mixture below 25° C. DCM (70 mL) and water (100 mL) are added and the phases are separated. The aq. phase is extracted with DCM (250 mL). The combined org. phases are washed with water (300 mL) and concentrated at 50° C. to afford the 4-bromo-2-ethyl-6-methyl-aniline (389 g) as a brown oil; 1H NMR (CDCl3): δ 1.27 (t, J=7.3 Hz, 3H), 2.18 (s, 3H), 2.51 (q, J=7.3 Hz, 2H), 3.61 (s br, 1H), 7.09 (s, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
310.3 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:4]=1[NH2:5])[CH3:2].[Br:11]Br.[OH-].[Na+].O>C(Cl)Cl>[Br:11][C:8]1[CH:7]=[C:6]([CH3:10])[C:4]([NH2:5])=[C:3]([CH2:1][CH3:2])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
310.3 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
275 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5-15° C
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 25° C
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase is extracted with DCM (250 mL)
WASH
Type
WASH
Details
phases are washed with water (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 389 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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